molecular formula C30H19Cl3N4O6 B12375925 VIC azide, 6-isomer

VIC azide, 6-isomer

Cat. No.: B12375925
M. Wt: 637.8 g/mol
InChI Key: GKTRZDKGERKRQV-UHFFFAOYSA-N
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Description

VIC azide, 6-isomer: is an asymmetric xanthene dye with a terminal azide group. It has spectral properties similar to HEX and JOE, making it a valuable tool in various scientific applications. This compound is primarily used for labeling oligonucleotides in real-time PCR (Polymerase Chain Reaction) and can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of VIC azide, 6-isomer involves the use of Click Chemistry, a method known for its efficiency and precision. This derivative is an azide, a pure 6-isomer, used for conjugating VIC to other molecules by copper-catalyzed and copper-free click reactions . The compound is synthesized by reacting VIC with azide groups under specific conditions to ensure the formation of the 6-isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product. The compound is typically stored at -20°C in the dark to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: VIC azide, 6-isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Alkyne, BCN, DBCO

    Conditions: Copper-catalyzed and copper-free click reactions

Major Products: The major products formed from these reactions are stable triazole linkages, which are used for labeling oligonucleotides in real-time PCR .

Mechanism of Action

The mechanism of action of VIC azide, 6-isomer involves its ability to form stable triazole linkages via Click Chemistry. The azide group reacts with alkyne, BCN, and DBCO to form these linkages, which are then used to label oligonucleotides. This labeling is crucial for the detection and quantification of specific DNA sequences in real-time PCR .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its terminal azide group, which allows it to undergo Click Chemistry reactions efficiently. This property makes it particularly valuable for labeling oligonucleotides in real-time PCR, a feature that sets it apart from other similar compounds .

Biological Activity

VIC azide, 6-isomer is a derivative of the VIC compound, which has garnered attention for its potential applications in biological research, particularly in the field of bioorthogonal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

This compound is characterized by its azide functional group, which allows for bioorthogonal reactions with various biomolecules. The synthesis of this compound typically involves the modification of existing VIC derivatives to introduce the azide group. The ability to conjugate VIC azide to other molecules enhances its utility in labeling and tracking biological processes.

The biological activity of this compound primarily stems from its role in chemoselective reactions. The azide group can undergo click chemistry reactions, particularly with alkynes, facilitating the formation of stable linkages between biomolecules. This property is crucial for applications such as:

  • Labeling Oligonucleotides : VIC azide can be used to label oligonucleotides at their 5' ends, allowing for enhanced detection in various assays .
  • Target Identification : As part of a chemoproteomic strategy, VIC azide can be utilized to identify novel cellular targets by conjugating with proteins or other biomolecules .

In Vitro Studies

Recent studies have evaluated the efficacy of VIC azide derivatives in various biological contexts. For instance:

  • Protein Interaction Studies : VIC azide has been used to probe interactions between proteins and small molecules. By tagging proteins with VIC azide, researchers can track binding events and elucidate interaction networks within cells.
  • Target Identification : Using azide-tagged probes derived from VIC azide, researchers identified DNA polymerase epsilon subunit 3 (POLE3) as a novel target for small molecules aimed at enhancing chemosensitivity in cancer treatments .

Case Studies

Several case studies highlight the biological activity of VIC azide:

  • Chemosensitization in Cancer Therapy : In a study focusing on cancer cell lines treated with DNA-damaging agents like etoposide, compounds targeting POLE3 demonstrated increased sensitivity when combined with VIC azide derivatives. This suggests that targeting specific proteins can enhance therapeutic efficacy .
  • Bioorthogonal Labeling Techniques : The application of VIC azide in bioorthogonal labeling has shown promise in visualizing cellular processes in real-time. For example, researchers have successfully used VIC azide to label specific proteins within live cells without disrupting cellular functions .

Data Table: Biological Activity Summary

Activity Description Reference
Oligonucleotide LabelingUsed to label oligonucleotides at the 5' end for enhanced detection
Protein Target IdentificationIdentified POLE3 as a target for enhancing chemosensitivity in cancer
Chemoselective ReactionsFacilitates stable linkages through click chemistry with alkynes

Properties

Molecular Formula

C30H19Cl3N4O6

Molecular Weight

637.8 g/mol

IUPAC Name

N-(3-azidopropyl)-2',4,7-trichloro-3',6'-dihydroxy-1-oxo-7'-phenylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C30H19Cl3N4O6/c31-19-11-18-24(13-22(19)39)42-23-12-21(38)15(14-5-2-1-3-6-14)9-17(23)30(18)26-25(29(41)43-30)20(32)10-16(27(26)33)28(40)35-7-4-8-36-37-34/h1-3,5-6,9-13,38-39H,4,7-8H2,(H,35,40)

InChI Key

GKTRZDKGERKRQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2O)OC4=CC(=C(C=C4C35C6=C(C(=CC(=C6C(=O)O5)Cl)C(=O)NCCCN=[N+]=[N-])Cl)Cl)O

Origin of Product

United States

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